3-bromo-2-nitro-1H-indole
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Overview
Description
3-Bromo-2-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2-nitro-1H-indole typically involves the bromination of 2-nitroindole. One common method is the electrophilic aromatic substitution reaction, where 2-nitroindole is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed:
Reduction: 3-amino-2-nitro-1H-indole.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-bromo-2-nitro-1H-indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific receptors .
Comparison with Similar Compounds
3-Bromoindole: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitroindole:
3-Nitroindole: Similar to 3-bromo-2-nitro-1H-indole but without the bromine atom, leading to different chemical properties.
Uniqueness: The combination of these functional groups allows for diverse chemical modifications and biological activities .
Properties
Molecular Formula |
C8H5BrN2O2 |
---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
3-bromo-2-nitro-1H-indole |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-5-3-1-2-4-6(5)10-8(7)11(12)13/h1-4,10H |
InChI Key |
AQEYAIMJBMTEEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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